CID 78067053

Description

Properties

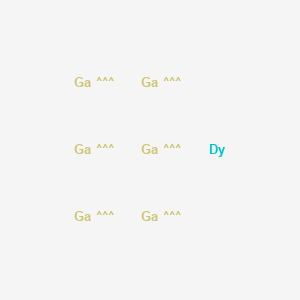

Molecular Formula |

DyGa6 |

|---|---|

Molecular Weight |

580.84 g/mol |

InChI |

InChI=1S/Dy.6Ga |

InChI Key |

WXCCPTDCCCOQRW-UHFFFAOYSA-N |

Canonical SMILES |

[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Dy] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with CAS number 78067053 involves specific reaction conditions and reagents. The preparation methods typically include:

Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, oxidizing agents, and reducing agents.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of the compound with CAS number 78067053 is scaled up using optimized processes to ensure efficiency and cost-effectiveness. The industrial methods may involve:

Batch Processing: Large-scale batch reactors are used to carry out the synthesis in controlled environments.

Continuous Processing: Continuous flow reactors may be employed for the production of the compound, allowing for continuous input of reactants and output of products.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound with CAS number 78067053 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound to lower oxidation states.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Solvents: Organic solvents such as ethanol, methanol, and dichloromethane are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds.

Scientific Research Applications

The compound with CAS number 78067053 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its biological activity and potential therapeutic applications.

Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

Industry: The compound is used in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of the compound with CAS number 78067053 involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

Inhibit Enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

Modulate Signaling Pathways: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Limitations of the Provided Evidence

- For example: compares substrates and inhibitors like taurocholic acid (CID 6675) and betulin (CID 72326) . describes oscillatoxin derivatives (CIDs 101283546, 185389, etc.) . –19 detail compounds with unrelated PubChem IDs (e.g., CID 252137, CID 53216313) .

Critical Gaps in Information

- No structural or pharmacological data for CID 78067053 is provided in any evidence.

- No comparative studies involving this compound and analogs are referenced.

- PubChem database entries for this compound are absent from the evidence, precluding analysis of properties like molecular weight, solubility, or bioactivity.

Recommendations for Further Research

To address the query effectively, the following steps are necessary:

Access PubChem or SciFinder : Retrieve the IUPAC name, structure, and properties of this compound.

Identify analogs : Use structural similarity tools (e.g., Tanimoto coefficient) to find compounds with overlapping scaffolds or functional groups.

Compare pharmacological profiles : Evaluate parameters such as binding affinity, toxicity, and metabolic stability against analogs.

Validate with experimental data : Cross-reference computational predictions with in vitro/in vivo studies.

Example Framework for Comparison (Hypothetical)

If this compound were a betulin derivative (as in ), a comparison table might include:

| Property | This compound | Betulin (CID 72326) | Betulinic Acid (CID 64971) |

|---|---|---|---|

| Molecular Formula | (Hypothetical) | C₃₀H₅₀O₂ | C₃₀H₄₈O₃ |

| Molecular Weight | - | 442.7 g/mol | 456.7 g/mol |

| Solubility (LogS) | - | -4.5 | -3.8 |

| CYP Inhibition | - | CYP3A4 | CYP2C9 |

| Anticancer Activity | - | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.